

# How to correct for hemolysis in Bromsulfalein measurements.

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## Compound of Interest

Compound Name: Bromsulfalein

Cat. No.: B1263046

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## Technical Support Center: Bromsulfalein (BSP) Measurements

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring **Bromsulfalein** (BSP) and correcting for hemolysis in their samples.

### Frequently Asked Questions (FAQs)

Q1: Why is my plasma/serum sample red, and how does this affect my **Bromsulfalein** (BSP) measurement?

A reddish color in your plasma or serum sample indicates hemolysis, which is the rupture of red blood cells (RBCs) and the release of their contents, primarily hemoglobin, into the surrounding fluid.<sup>[1]</sup> Hemoglobin strongly absorbs light in the visible spectrum, including the wavelength used to measure BSP (around 580 nm), leading to a spectral interference.<sup>[2][3]</sup> This interference will cause a falsely elevated absorbance reading, resulting in an overestimation of the BSP concentration.

Q2: What is the principle behind correcting for hemolysis in BSP measurements?

The correction for hemolysis is typically achieved using dual-wavelength spectrophotometry. This method involves measuring the absorbance at two different wavelengths:

- **Primary Wavelength ( $\lambda_1$ ):** The wavelength of maximum absorbance for BSP, which is approximately 580 nm. At this wavelength, both BSP and hemoglobin absorb light.
- **Secondary Wavelength ( $\lambda_2$ ):** A correction wavelength where hemoglobin absorbs significantly, but BSP has negligible absorbance. An isosbestic point for oxyhemoglobin and deoxyhemoglobin, such as 586 nm, can be a suitable choice to minimize variability due to the oxygenation state of hemoglobin.

By measuring the absorbance at both wavelengths, the contribution of hemoglobin to the absorbance at the primary wavelength can be calculated and subtracted, yielding a corrected absorbance value that is proportional to the true BSP concentration.

Q3: How do I perform the dual-wavelength correction for my BSP measurement?

To correct for hemolysis, you will need to determine a correction factor and apply a correction formula. The general formula is:

$$\text{Corrected Absorbance} = A_{\lambda_1} - (\text{Correction Factor} * A_{\lambda_2})$$

Where:

- $A_{\lambda_1}$  is the absorbance at the primary wavelength (e.g., 580 nm).
- $A_{\lambda_2}$  is the absorbance at the secondary wavelength (e.g., 586 nm).

The detailed experimental protocol for determining the correction factor and applying this formula is provided in the "Experimental Protocols" section below.

## Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
High background absorbance in blank samples	Hemolysis in the blank sample.	1. Prepare a new, non-hemolyzed blank. 2. If all samples, including the blank, show signs of hemolysis, apply the dual-wavelength correction method described in the protocols.
Inconsistent or non-reproducible BSP readings	Varying degrees of hemolysis between samples.	1. Visually inspect all samples for hemolysis. 2. Quantify the degree of hemolysis using a hemolysis index if possible. 3. Apply the dual-wavelength correction to all hemolyzed samples to standardize the results.
Corrected absorbance values are negative	The correction factor is too high, or the absorbance at the correction wavelength is unusually high for reasons other than hemolysis.	1. Re-evaluate the correction factor using a fresh set of hemolyzed samples. 2. Inspect the sample for other potential interfering substances that might absorb at the correction wavelength.

## Experimental Protocols

### Protocol 1: Determination of the Hemolysis Correction Factor

This protocol describes how to determine the correction factor needed for the dual-wavelength correction of hemolyzed samples in a BSP assay.

#### Methodology:

- Prepare a Hemolyzed Sample:

- Take a whole blood sample and freeze it at  $-20^{\circ}\text{C}$  for at least 1 hour, followed by thawing at room temperature. Repeat this freeze-thaw cycle two more times to ensure complete lysis of red blood cells.
- Centrifuge the lysed blood at  $2000 \times g$  for 15 minutes to pellet the cell debris.
- Carefully collect the supernatant, which is your hemolysate stock.
- Prepare a Series of Hemolysis Standards:
  - Create a serial dilution of the hemolysate stock in non-hemolyzed plasma or serum to generate a range of samples with varying degrees of hemolysis. A typical range would be from 0% (no hemolysate) to 5% (v/v) hemolysate.
- Spectrophotometric Measurement:
  - For each standard in the series, measure the absorbance at the primary wavelength for BSP ( $\lambda_1 \approx 580 \text{ nm}$ ) and the chosen correction wavelength ( $\lambda_2 \approx 586 \text{ nm}$ ).
- Calculate the Correction Factor:
  - Plot the absorbance at  $\lambda_1$  (Y-axis) against the absorbance at  $\lambda_2$  (X-axis) for all the hemolysis standards.
  - Perform a linear regression analysis on the data points. The slope of the resulting line is your correction factor.

## Protocol 2: Correcting for Hemolysis in Experimental Samples

This protocol outlines the steps to apply the dual-wavelength correction to your experimental samples containing BSP.

Methodology:

- Sample Preparation:

- Prepare your experimental samples containing BSP according to your standard laboratory procedure.
- Spectrophotometric Measurement:
  - For each experimental sample, measure the absorbance at the primary wavelength ( $\lambda_1 \approx 580 \text{ nm}$ ) and the correction wavelength ( $\lambda_2 \approx 586 \text{ nm}$ ).
- Apply the Correction Formula:
  - Use the predetermined correction factor from Protocol 1 to calculate the corrected absorbance for each sample:  $\text{Corrected Absorbance} = A_{580\text{nm}} - (\text{Correction Factor} * A_{586\text{nm}})$
- Calculate BSP Concentration:
  - Use the corrected absorbance values to determine the concentration of BSP in your samples based on your standard curve.

## Data Presentation

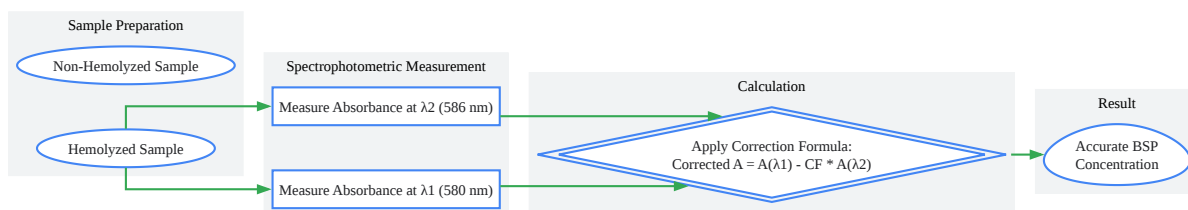
Table 1: Example Data for Correction Factor Determination

Hemolysate Concentration (% v/v)	Absorbance at 586 nm (A586)	Absorbance at 580 nm (A580)
0.0	0.002	0.005
0.5	0.051	0.058
1.0	0.103	0.115
2.0	0.205	0.228
5.0	0.510	0.565

Table 2: Impact of Hemolysis on BSP Measurement and Effect of Correction

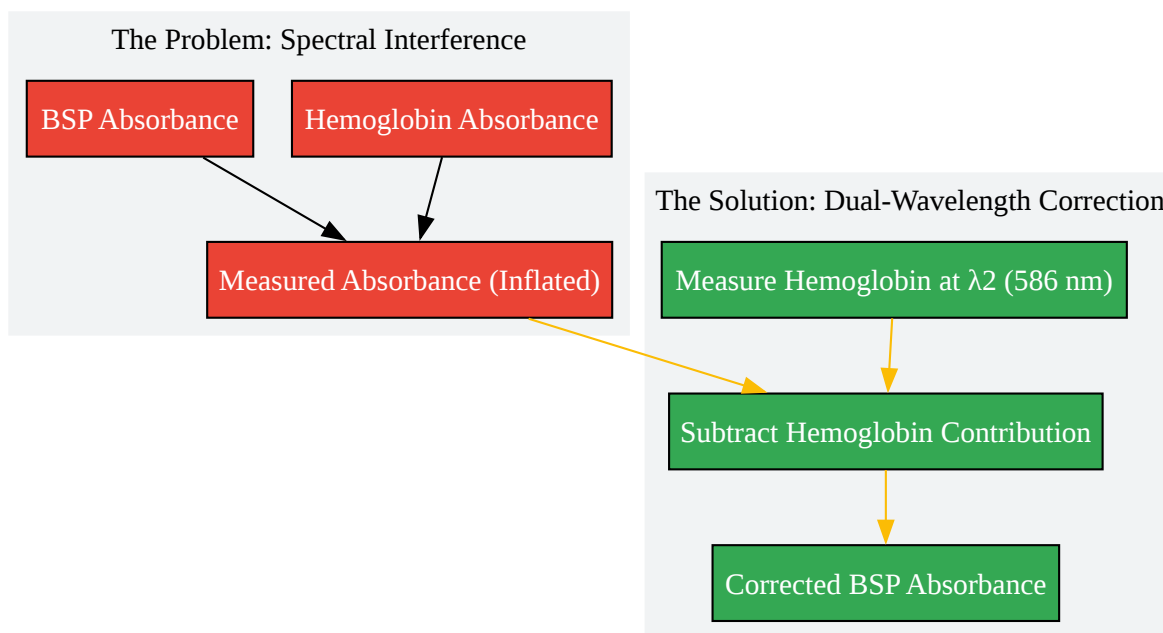
Sample ID	Visual Hemolysis	Uncorrected Absorbance (580 nm)	Corrected Absorbance (580 nm)	% Error Due to Hemolysis
Sample A	None	0.450	0.449	0.2%
Sample B	Mild	0.550	0.452	21.7%
Sample C	Moderate	0.750	0.455	64.8%
Sample D	Severe	1.100	0.458	140.2%

## Visualizations



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Caption: Workflow for dual-wavelength correction of hemolysis in BSP measurements.



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Caption: Logical relationship illustrating hemolysis interference and its correction.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Absorption [Bromthalein] | AAT Bioquest [aatbio.com]
- 3. Isosbestic point - Wikipedia [en.wikipedia.org]
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